Cas no 2154766-52-4 ((2S)-2-amino-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

(2S)-2-amino-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid is a non-proteinogenic amino acid derivative featuring a tetrazole moiety, which imparts unique chemical and pharmacological properties. The tetrazole group enhances metabolic stability and bioisosteric potential, making it valuable in medicinal chemistry for peptide modification and drug design. Its chiral (2S) configuration ensures stereoselective interactions in biological systems, while the carboxyl and amino groups facilitate incorporation into peptide backbones. This compound is particularly useful in the development of enzyme inhibitors, receptor ligands, and bioactive probes due to its structural mimicry of carboxylic acids and resistance to enzymatic degradation. Its synthetic versatility further supports applications in heterocyclic and peptidomimetic research.
(2S)-2-amino-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid structure
2154766-52-4 structure
商品名:(2S)-2-amino-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid
CAS番号:2154766-52-4
MF:C5H9N5O2
メガワット:171.157259702682
CID:6079070
PubChem ID:165958767

(2S)-2-amino-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid 化学的及び物理的性質

名前と識別子

    • (2S)-2-amino-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid
    • 2154766-52-4
    • EN300-1298548
    • インチ: 1S/C5H9N5O2/c6-4(5(11)12)1-2-10-3-7-8-9-10/h3-4H,1-2,6H2,(H,11,12)/t4-/m0/s1
    • InChIKey: KKHLRVPHPMDKPR-BYPYZUCNSA-N
    • ほほえんだ: OC([C@H](CCN1C=NN=N1)N)=O

計算された属性

  • せいみつぶんしりょう: 171.07562455g/mol
  • どういたいしつりょう: 171.07562455g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 164
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -3.7
  • トポロジー分子極性表面積: 107Ų

(2S)-2-amino-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1298548-0.05g
(2S)-2-amino-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid
2154766-52-4
0.05g
$1188.0 2023-05-23
Enamine
EN300-1298548-0.1g
(2S)-2-amino-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid
2154766-52-4
0.1g
$1244.0 2023-05-23
Enamine
EN300-1298548-10.0g
(2S)-2-amino-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid
2154766-52-4
10g
$6082.0 2023-05-23
Enamine
EN300-1298548-100mg
(2S)-2-amino-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid
2154766-52-4
100mg
$993.0 2023-09-30
Enamine
EN300-1298548-2500mg
(2S)-2-amino-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid
2154766-52-4
2500mg
$2211.0 2023-09-30
Enamine
EN300-1298548-250mg
(2S)-2-amino-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid
2154766-52-4
250mg
$1038.0 2023-09-30
Enamine
EN300-1298548-1.0g
(2S)-2-amino-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid
2154766-52-4
1g
$1414.0 2023-05-23
Enamine
EN300-1298548-10000mg
(2S)-2-amino-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid
2154766-52-4
10000mg
$4852.0 2023-09-30
Enamine
EN300-1298548-50mg
(2S)-2-amino-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid
2154766-52-4
50mg
$948.0 2023-09-30
Enamine
EN300-1298548-1000mg
(2S)-2-amino-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid
2154766-52-4
1000mg
$1129.0 2023-09-30

(2S)-2-amino-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid 関連文献

(2S)-2-amino-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acidに関する追加情報

Recent Advances in the Study of (2S)-2-amino-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid (CAS: 2154766-52-4)

The compound (2S)-2-amino-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid (CAS: 2154766-52-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the role of (2S)-2-amino-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid as a versatile building block in the design of novel bioactive molecules. Its tetrazole moiety, known for its bioisosteric properties, mimics the carboxylate group, enhancing metabolic stability and bioavailability. Researchers have successfully incorporated this compound into peptide analogs, demonstrating improved binding affinity and selectivity toward target proteins, particularly in the context of enzyme inhibition and receptor modulation.

A 2023 study published in the Journal of Medicinal Chemistry detailed the synthesis of (2S)-2-amino-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid via a multi-step process involving the protection of the amino group, followed by the introduction of the tetrazole ring. The study reported a high yield (85%) and excellent enantiomeric purity (>99%), making it a viable candidate for large-scale production. The compound's stability under physiological conditions was also confirmed, further supporting its potential as a drug candidate.

In terms of biological activity, preliminary in vitro assays have shown promising results. The compound exhibited inhibitory effects against several key enzymes involved in inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases. Additionally, its ability to cross the blood-brain barrier has sparked interest in its use for neurological disorders, with ongoing studies exploring its efficacy in models of Alzheimer's disease and epilepsy.

Despite these advancements, challenges remain. The compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties, requires further optimization. Recent efforts have focused on derivatization strategies to enhance its solubility and reduce off-target effects. Collaborative research between academia and industry is expected to accelerate the translation of these findings into clinical applications.

In conclusion, (2S)-2-amino-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid represents a promising scaffold for drug discovery, with its unique chemical properties and broad therapeutic potential. Future research should prioritize mechanistic studies and in vivo validation to fully realize its clinical utility.

おすすめ記事

推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue